4-Guanidino-2-methoxybenzoic acid is a compound with potential applications in biochemistry, particularly as an inhibitor of glycogen phosphorylase, an enzyme involved in glycogen metabolism. This compound is classified under the category of guanidine derivatives, which are known for their biological activity.
The synthesis of 4-Guanidino-2-methoxybenzoic acid commonly involves the following steps:
The synthesis process may utilize various catalysts or solvents to optimize yield and purity. For example, pyridine and dimethylaminopyridine are often used as solvents or catalysts to facilitate reactions involving amines .
The structure of 4-Guanidino-2-methoxybenzoic acid features a methoxy group (-OCH₃) attached to the benzene ring at the 2-position and a guanidine group (-C(=NH)NH₂) at the 4-position. This specific arrangement of functional groups contributes to its biological activity.
The primary reaction for synthesizing 4-Guanidino-2-methoxybenzoic acid involves nucleophilic substitution where the guanidine group replaces a hydrogen atom on the benzene ring. This transformation is crucial for developing compounds that exhibit inhibitory properties against enzymes like glycogen phosphorylase.
During synthesis, monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC) ensures that by-products are minimized and that the desired product reaches sufficient purity before isolation .
4-Guanidino-2-methoxybenzoic acid acts primarily as an inhibitor of glycogen phosphorylase. By binding to the active site of this enzyme, it interferes with glycogen breakdown, which could potentially be useful in managing conditions related to glucose metabolism, such as diabetes.
The primary scientific use of 4-Guanidino-2-methoxybenzoic acid lies in its potential as a lead compound for developing new inhibitors targeting glycogen phosphorylase. This could have implications in therapeutic strategies for metabolic disorders. Additionally, its unique structural features make it a candidate for further research in medicinal chemistry and drug development.
The synthesis of 4-guanidino-2-methoxybenzoic acid (CAS 173731-96-9) centers on strategic functionalization of the benzoic acid scaffold. The core structure assembly typically follows a multi-step sequence beginning with commercially available o-anisic acid (2-methoxybenzoic acid). The critical challenge lies in achieving regioselective introduction of the guanidino group at the para-position relative to the carboxylic acid functionality, which requires careful protection/deprotection strategies due to competing electronic effects from the electron-donating methoxy group [1] [4].
The most efficient documented route involves:(1) Nitration: Electrophilic aromatic nitration of methyl 2-methoxybenzoate using nitric/sulfuric acid mixture yields predominantly methyl 2-methoxy-5-nitrobenzoate, leveraging the ortho/para-directing capability of the methoxy group(2) Reduction: Catalytic hydrogenation (Pd/C, H₂) or chemical reduction (SnCl₂/HCl) converts the nitro group to the corresponding aniline derivative(3) Guanidinylation: The aniline intermediate undergoes guanidinylation using N,N'-di-Boc-protected thiourea (Boc₂N=C=S) in the presence of mercury(II) chloride, followed by acidic deprotection to unveil the free guanidino group(4) Hydrolysis: Final saponification of the methyl ester under basic conditions (NaOH/EtOH/H₂O) delivers the target carboxylic acid [1] [4]
Alternative approaches include direct electrophilic amination of 4-amino-2-methoxybenzoic acid with cyanamide under acidic conditions, though this method suffers from lower yields due to competing polymerization side reactions. Microwave-assisted synthesis has demonstrated significant improvements in the guanidinylation step, reducing reaction times from 12-24 hours to 30-60 minutes while maintaining yields of 75-82% [4].
Table 1: Synthetic Method Comparison for 4-Guanidino-2-methoxybenzoic Acid Core Scaffold
Synthetic Route | Key Reagents/Conditions | Overall Yield | Primary Advantages |
---|---|---|---|
Nitration/Reduction/Guanidinylation | HNO₃/H₂SO₄ → SnCl₂/HCl → Boc₂N=C=S/HgCl₂ → NaOH | 58-62% | Regioselective, scalable |
Direct Amination | 4-Amino-2-methoxyBA + NH₂CN/HCl | 35-42% | Fewer steps |
Microwave-Assisted Guanidinylation | Protected intermediate + MW @ 100°C | 75-82% | Rapid reaction time, higher yield |
Functional group derivatization of 4-guanidino-2-methoxybenzoic acid focuses primarily on modifying the carboxylic acid and guanidino moieties to optimize physicochemical properties for specific applications. The carboxylic acid group readily undergoes standard activation and coupling reactions:
The guanidino group modifications include:
Recent advances employ flow chemistry for sequential derivatization, enabling rapid generation of structural diversity. Integrated microreactor systems allow for:
Salt formation represents a critical optimization strategy for 4-guanidino-2-methoxybenzoic acid, dramatically altering solubility, crystallinity, and bioavailability profiles without covalent modification of the core structure.
Table 2: Comparative Properties of 4-Guanidino-2-methoxybenzoic Acid Salt/Ester Forms
Derivative Form | Molecular Weight | Aqueous Solubility (mg/mL) | Melting Point (°C) | Stability | Key Applications |
---|---|---|---|---|---|
Free Acid (CAS 173731-96-9) | 209.20 | 3.8 ± 0.2 | 195-196 (dec.) | Hygroscopic | Synthetic intermediate |
Hydrochloride (CAS 342908-52-5) | 245.66 | 42.9 ± 1.8 | >250 (dec.) | Non-hygroscopic | Pharmaceutical crystallization |
Sodium Salt | 231.18 | >100 | N/A | Slight hygroscopicity | Aqueous formulation systems |
Methyl Ester | 223.23 | 1.2 ± 0.1 | 148-150 | Stable, non-hygroscopic | Cell permeability studies |
Ethyl Ester | 237.25 | 0.8 ± 0.05 | 122-124 | Stable, non-hygroscopic | Prodrug development |
The hydrochloride salt (CAS 342908-52-5) demonstrates superior properties for pharmaceutical applications, evidenced by:
Ester analogues exhibit distinct physicochemical behavior:
The sodium salt provides exceptional solubility (>100 mg/mL) but exhibits handling challenges due to hygroscopicity, requiring specialized packaging with desiccants. Crystallization screening has identified novel co-crystals with co-formers such as saccharin and nicotinamide that improve compaction properties for tablet formulation while maintaining the advantageous solubility profile of the hydrochloride salt [3] [4] [7].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7